
1-Bromopentadecane
Overview
Description
1-Bromopentadecane (CAS: 629-72-1) is a long-chain brominated alkane with the molecular formula C₁₅H₃₁Br. It is a versatile reagent in organic synthesis, particularly for constructing complex molecules via alkylation and Grignard reactions. Its primary applications include:
- Grignard Reagent Synthesis: Used to generate 1-pentadecylmagnesium bromide under anhydrous conditions in THF, enabling nucleophilic additions to carbonyl groups .
- Bioactive Compound Synthesis: Key intermediate in synthesizing sphingoid bases (e.g., 1-deoxy-sphinganine) , HIV-1 reverse transcriptase inhibitors (e.g., pentacosynoic acids) , and marine sponge-derived bioactive alcohols .
- Surfactant and Colloidal Systems: Forms isotropic oil phases in microfluidic studies when mixed with 5CB (4-pentyl-4’-cyano-biphenyl) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclen can be synthesized through several methods. One common approach is the Stetter-Richman-Atkins synthesis, which involves the cyclization of protected nitrogen atoms. For example, the reaction of deprotonated tosylamides with di-tosylates can form the macrocycle, which is then deprotected with strong acid to yield cyclen . Another method involves the coupling of glyoxal with triethylene tetramine, followed by reduction with an aluminum-based reducing agent .
Industrial Production Methods: Industrial production of cyclen often employs high-efficiency and environmentally friendly methods. One such method involves the reaction of triethylene tetramine with methylglyoxal to form an intermediate, which is then cyclized and reduced using sodium borohydride . This process is advantageous for large-scale production due to its high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cyclen undergoes various chemical reactions, including:
Complexation: Cyclen forms stable complexes with metal ions such as gadolinium, copper, indium, gallium, and zinc.
Substitution: Cyclen can be functionalized by substituting its hydrogen atoms with other groups, enhancing its properties for specific applications.
Common Reagents and Conditions:
Complexation: Metal salts (e.g., gadolinium chloride) are commonly used under mild conditions to form metal-cyclen complexes.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base to introduce new functional groups.
Major Products:
Metal Complexes: Cyclen-metal complexes are widely used in medical imaging and radiotherapy.
Functionalized Cyclen Derivatives: These derivatives have applications in catalysis, drug delivery, and molecular recognition.
Scientific Research Applications
1-Bromopentadecane, a long-chain alkyl bromide with the molecular formula C15H31Br, has garnered attention in various scientific research applications due to its unique properties and versatility. This article explores its applications across different fields, including organic synthesis, materials science, and environmental studies.
This compound serves as a valuable reagent in organic synthesis, particularly in the preparation of surfactants and ionic liquids. It has been used to synthesize various derivatives that exhibit surfactant properties, which are beneficial in both industrial and laboratory settings.
Surfactant Development: The compound can be used to create surface-active ionic liquids (SAILs), which have applications in enhancing solubility and stability in formulations. For instance, studies have shown that using this compound as a precursor leads to the formation of effective micelles that can encapsulate hydrophobic drugs, improving their bioavailability .
Applications in Materials Science
In materials science, this compound is utilized for its ability to modify surfaces and enhance material properties.
Surface Modification: The compound can be employed to modify the surfaces of nanoparticles and other materials to improve their hydrophobicity or to introduce specific functional groups. This modification is crucial for applications in drug delivery systems where surface characteristics significantly affect cellular uptake and bioactivity.
Nanocomposites: Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Such nanocomposites are explored for use in packaging materials and coatings .
Environmental Applications
This compound has also been investigated for its potential environmental applications, particularly in studies related to pollution control and remediation.
Pollutant Degradation: Its role as an alkylating agent makes it suitable for the synthesis of compounds that can degrade environmental pollutants. For example, derivatives of this compound have been studied for their effectiveness in breaking down persistent organic pollutants (POPs) through advanced oxidation processes .
Toxicological Studies: The compound has been assessed for its toxicological impacts on aquatic ecosystems. Studies indicate that while it poses risks due to its irritant properties, understanding its behavior in environmental contexts aids in developing safety guidelines and regulatory measures .
Table 2: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Organic Synthesis | Precursor for surfactants and ionic liquids | Enhances solubility of drugs |
Materials Science | Surface modification and nanocomposites | Improves thermal stability |
Environmental Science | Pollutant degradation and toxicological assessments | Aids in developing remediation strategies |
Case Study 1: Surfactant Synthesis
In a recent study, researchers synthesized a series of surfactants from long-chain alkyl bromides including this compound. These surfactants were tested for their efficacy in stabilizing emulsions used in pharmaceuticals, demonstrating significant improvements over traditional surfactants .
Case Study 2: Environmental Impact Assessment
A comprehensive evaluation was conducted on the environmental impact of this compound when released into aquatic systems. The study highlighted its potential toxicity but also suggested methods for mitigating risks through controlled usage and disposal practices .
Mechanism of Action
Cyclen exerts its effects primarily through its ability to form stable complexes with metal ions. The coordination of metal ions by cyclen involves the nitrogen atoms in its macrocyclic ring, which provide a strong binding affinity. This interaction stabilizes the metal ion and enhances its reactivity for various applications . The molecular targets and pathways involved depend on the specific metal ion and the intended application, such as imaging or therapeutic use.
Comparison with Similar Compounds
Structural and Physical Properties
The reactivity and applications of bromoalkanes depend on chain length, solubility, and steric effects. Below is a comparison with structurally analogous compounds:
Grignard Reagent Formation
- This compound : Requires reflux in THF with 1,2-dibromoethane as an initiator (3–5 h, 35°C) . Yields Grignard intermediates for sphingoid bases with >70% efficiency.
- For example, 1-bromooctane forms Grignard reagents rapidly but is restricted to small-molecule alkylations .
Alkylation Efficiency
- This compound : Achieves 60–81% yields in alkyne couplings using n-BuLi/HMPA . Used in stereoselective syntheses of Z-7-tricosene (a Drosophila pheromone) via nickel-catalyzed hydrogenation .
- 1-Bromooctadecane : Less reactive due to steric hindrance; requires higher temperatures (110°C) for nucleophilic substitutions (e.g., cyclipostin synthesis, 67% yield) .
Surfactant Behavior
- This compound : Mixed with 5CB in microfluidics to stabilize nematic droplets, enabling studies of colloidal dynamics .
- 1-Bromodecane : Forms micelles at lower concentrations but lacks the persistence of C15 analogs in anisotropic systems .
Key Research Findings
- Yield Optimization : Reactions with this compound benefit from slow reagent addition and temperature gradients (−78°C to 0°C) to mitigate low solubility issues .
- Steric Limitations : C18 bromoalkanes exhibit reduced reactivity in SN2 mechanisms, favoring bulkier nucleophiles or radical pathways .
- Environmental Impact : Long-chain bromoalkanes persist in ecosystems, necessitating green chemistry approaches for degradation .
Biological Activity
1-Bromopentadecane, a member of the bromoalkane family, is a linear alkyl halide with potential biological activities that warrant detailed exploration. This compound, with the chemical formula C15H31Br, is primarily studied for its effects on biological systems, particularly in relation to skin sensitization and allergenic responses.
This compound is characterized by its long carbon chain, which influences its solubility and reactivity. The presence of the bromine atom at the terminal position significantly affects its biological interactions. Its structure can be represented as follows:
Skin Sensitization and Allergic Responses
Research indicates that this compound exhibits skin sensitization properties, which are crucial for understanding its potential allergenic effects. Studies utilizing the murine local lymph node assay (LLNA) have demonstrated a biphasic response in skin sensitization potency relative to the carbon chain length of bromoalkanes. While shorter bromoalkanes display lower sensitization potential, longer chains like this compound may exhibit increased activity due to enhanced lipid solubility and retention on skin surfaces .
Table 1: Sensitization Potency of Bromoalkanes
Compound | Carbon Chain Length | LLNA Response |
---|---|---|
1-Bromobutane | 4 | Low |
1-Bromohexane | 6 | Moderate |
1-Bromooctadecane | 18 | High |
This compound | 15 | Moderate |
The biological activity of this compound is closely linked to its interaction with skin proteins and immune cells. The compound's lipophilicity allows it to penetrate lipid membranes effectively, potentially leading to protein modification and subsequent immune responses. This interaction can trigger allergic contact dermatitis in sensitive individuals, highlighting the importance of understanding its mechanistic pathways .
Case Study: Allergic Contact Dermatitis
A significant case study investigated the role of this compound in occupational allergic contact dermatitis. Workers exposed to this compound exhibited symptoms consistent with sensitization, corroborated by patch testing that confirmed positive reactions in sensitized individuals. The study emphasized the need for regulatory measures to limit exposure in occupational settings .
Pharmacokinetics and Toxicokinetics
Recent research has focused on the pharmacokinetic profiles of bromoalkanes, including this compound. In vitro studies have assessed absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, predictive models indicate that this compound has a moderate elimination half-life and bioavailability when administered orally, suggesting potential systemic effects upon exposure .
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Elimination Half-Life | Moderate (~10 hours) |
Oral Bioavailability | ~50% |
Volume of Distribution | High |
Q & A
Basic Question: What are the standard synthetic protocols for 1-bromopentadecane, and how do reaction conditions influence yield?
Answer:
this compound is typically synthesized via alkylation or halogenation of pentadecane derivatives. A common method involves coupling n-BuLi with this compound in tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) at low temperatures (−78 °C to 0 °C) to generate intermediates for alkyne synthesis . Key variables affecting yield include:
- Temperature control : Gradual warming (e.g., from −78 °C to 0 °C) improves bromoalkane solubility and reaction efficiency.
- Solvent system : THF-HMPA enhances nucleophilicity, but HMPA’s toxicity necessitates alternatives like DMF or ionic liquids.
- Reaction time : Slow addition of bromoalkane (over 1 hour) minimizes side reactions.
Yields range from 60% to 81% for intermediates, with final deprotection (e.g., p-TSA in methanol) achieving 83–99% efficiency .
Basic Question: What analytical techniques are most reliable for characterizing this compound purity and structure?
Answer:
- Dielectric constant measurement : Critical for assessing polarity; this compound has a dielectric constant of 3.9 at 20°C, distinguishing it from shorter-chain bromoalkanes (e.g., 1-bromopentane: 6.32 at 25°C) .
- NMR spectroscopy : and NMR identify alkyl chain conformation and bromine position. For example, terminal CH-Br groups show distinct shifts at ~3.4 ppm () and 33–35 ppm () .
- GC-MS : Quantifies purity and detects residual solvents (e.g., THF) .
Advanced Question: How can reaction mechanisms involving this compound be optimized for stereoselective synthesis of sphingoid bases?
Answer:
In sphingoid base synthesis (e.g., 1-deoxy-sphinganine), this compound acts as an alkylating agent. Optimization strategies include:
- Grignard reagent tuning : Use of Mg with 1,2-dibromoethane to enhance nucleophilic attack on carbonyl groups .
- Solvent effects : THF improves magnesium activation but may require cryogenic conditions (−78 °C) to suppress racemization .
- Catalyst screening : Transition metals (e.g., Pd) can accelerate coupling but risk bromine displacement side reactions.
Methodological contradictions arise in HMPA usage: while it boosts reactivity, its carcinogenicity conflicts with green chemistry principles, prompting substitution with TMEDA or crown ethers .
Advanced Question: What are the methodological challenges in assessing the environmental persistence of this compound?
Answer:
Current gaps in ecotoxicological data (e.g., biodegradability, bioaccumulation) complicate risk assessments . Researchers should:
- Apply OECD guidelines : Test aerobic degradation in soil/water systems using -labeled this compound to track mineralization rates.
- Model partitioning coefficients : Estimate log (octanol-water) from structural analogs (e.g., 1-bromoundecane: log ) to predict bioaccumulation .
- Address data limitations : Cross-reference EPA frameworks for halogenated alkanes (e.g., 1-bromopropane) to infer mobility and toxicity .
Basic Question: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE requirements : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation; this compound’s vapor pressure is low, but aerosols may form during sonication .
- Spill management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as halogenated waste .
Advanced Question: How does the alkyl chain length of this compound influence its reactivity in SN2 reactions compared to shorter-chain analogs?
Answer:
Longer chains (C15) reduce reactivity due to steric hindrance and increased hydrophobic interactions. Comparative studies show:
- Reaction rate : this compound reacts slower in SN2 displacements (e.g., with KI in acetone) than 1-bromopentane (C5) due to poorer solvation of the transition state .
- Solvent dependence : Polar aprotic solvents (e.g., DMSO) partially offset steric effects by stabilizing the nucleophile.
- Byproduct analysis : Longer chains favor elimination (E2) over substitution; GC-MS can differentiate alkenes from alkylated products .
Basic Question: What are the key applications of this compound in lipid membrane studies?
Answer:
- Monolayer formation : Incorporated into deuterated fatty acid monolayers (e.g., dPA/dSA) to study alkyl chain packing via neutron reflectometry .
- Phase behavior analysis : Differential scanning calorimetry (DSC) reveals thermotropic phase transitions influenced by bromine’s electronegativity .
Advanced Question: How can contradictions in reported synthesis yields of this compound derivatives be resolved?
Answer:
Discrepancies (e.g., 60–81% yields in alkyne synthesis ) arise from:
- Purity of starting materials : HPLC-grade bromoalkanes reduce side reactions.
- Catalyst lot variability : Re-test n-BuLi activity via titration before use.
- Statistical DOE : Employ factorial design to isolate critical factors (e.g., temperature vs. solvent ratio) .
Basic Question: What spectroscopic databases or handbooks provide authoritative physical data for this compound?
Answer:
- LANGE’S Handbook of Chemistry : Lists dielectric constants (3.9 at 20°C) and boiling points .
- Sigma-Aldrich product sheets : Detail synthetic applications (e.g., eicos-en-yn-ol synthesis) and storage conditions (−20°C under argon) .
Advanced Question: What strategies mitigate the environmental impact of this compound waste in academic labs?
Answer:
Properties
IUPAC Name |
1-bromopentadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOTZBXSNOGCIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049339 | |
Record name | 1-Bromopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
629-72-1 | |
Record name | 1-Bromopentadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentadecane, 1-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-BROMOPENTADECANE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133440 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentadecane, 1-bromo- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Bromopentadecane | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromopentadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.096 | |
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